2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Medicinal Chemistry ADME-Tox Optimization HIV-1 CCR5 Antagonist

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (CAS 644982-20-7) is a Boc-protected, 4,4-disubstituted piperidine derivative containing a phenyl group and an acetic acid moiety. It is a key intermediate in the synthesis of potent C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 entry inhibition, as detailed by GlaxoSmithKline.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 644982-20-7
Cat. No. B1391836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid
CAS644982-20-7
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
InChIKeyPHZLCYDLZUDCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (CAS 644982-20-7): A Pivotal 4,4-Disubstituted Piperidine Building Block in CCR5 Antagonist Drug Discovery [1] [2]


2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (CAS 644982-20-7) is a Boc-protected, 4,4-disubstituted piperidine derivative containing a phenyl group and an acetic acid moiety. It is a key intermediate in the synthesis of potent C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 entry inhibition, as detailed by GlaxoSmithKline [1] [2]. The compound's unique scaffold enables crucial structural diversification for generating drug-like clinical candidates.

Why 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (644982-20-7) Cannot Be Replaced by Simple Piperidine Acetic Acid Analogs or Des-Phenyl Derivatives


Generic substitution of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid with simpler Boc-piperidin-4-yl-acetic acid derivatives (e.g., CAS 157688-46-5) is not feasible for CCR5-targeted programs due to the critical role of the 4-phenyl substituent in establishing hydrophobic interactions within the receptor's transmembrane cavity [1]. Furthermore, substituting the acetic acid at the 4-position with a simpler carboxylic acid (e.g., CAS 167262-68-2) results in a loss of the flexible side-chain required for optimal target engagement, directly impacting antiviral potency [1].

Quantitative Differentiation of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (644982-20-7) Against Structurally Adjacent Research Chemical Analogs


Comparator 1: Enhanced Lipophilicity and Structural Complexity Over Boc-Piperidin-4-yl-acetic Acid (CAS 157688-46-5) for Optimized CNS Drug Design

The target compound 644982-20-7 provides a 4,4-disubstituted piperidine core that combines a phenyl group and an acetic acid side chain, resulting in a higher molecular weight (319.40 g/mol) and increased lipophilicity compared to the phenyl-free analog Boc-piperidin-4-yl-acetic acid (CAS 157688-46-5, MW 243.30 g/mol) . This structural complexity is essential for the design of drug-like molecules with improved target binding affinity for CCR5 .

Medicinal Chemistry ADME-Tox Optimization HIV-1 CCR5 Antagonist

Comparator 2: Differentiated Scaffold Geometry versus 1-Boc-4-phenylpiperidine-4-carboxylic Acid (CAS 167262-68-2) for HIV-1 Entry Inhibitor Pharmacophore Generation [1] [2]

The target compound features a flexible acetic acid moiety at the piperidine 4-position, which is a crucial pharmacophoric element for CCR5 antagonist activity [1]. In contrast, 1-Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2) possesses a rigid carboxylic acid directly attached to the ring. The patent literature WO2004/005256 A2 highlights the use of the methylene spacer in the acetic acid derivative (REF NO: 4-(Carboxymethyl)...) as a key structural feature for generating highly potent NK-1 and CCR5 antagonists, offering conformational flexibility not present in the direct acid analog [2].

CCR5 Antagonist GPCR Medicinal Chemistry HIV-1 Entry Inhibitor

Comparator 3: Higher Synthetic Versatility and CCR5-Directed Potency Scaffold Versus 4-Fluorophenyl Analog (CAS 644981-80-6) [1]

The lead optimization program detailed by Kazmierski et al. explicitly demonstrates that the 4-phenyl substituent is a foundational pharmacophoric element for CCR5 binding [1]. The 4-fluorophenyl analog (CAS 644981-80-6) introduces an electron-withdrawing group that modulates potency and metabolism differently. The target compound 644982-20-7 serves as the flexible starting point for exploring diverse aromatic substitutions, providing a synthetic gateway to a broad SAR library .

Structure-Activity Relationship CCR5 Potency Optimization Antiviral Drug Discovery

Supplier-Grade Purity and Reliability: High-Purity Supply Chain for GSK-Derived Clinical and Pre-Clinical Intermediates

For advanced drug discovery applications, the quality specification of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is critical. Reputable suppliers such as Leyan (Shanghai Haohong Biomedical) offer this intermediate at a validated purity of 98% , while AKSci offers it at 95% . This ensures minimal impurity interference in critical amide coupling and deprotection steps during the synthesis of complex final pharmaceutical agents, particularly in programs targeting anti-HIV therapies.

Quality Control Organic Synthesis Drug Development Intermediate

Strategic Research and Development Applications Where 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid (644982-20-7) Is the Validated Intermediate of Choice


Core Intermediate for HIV-1 CCR5 Entry Inhibitor Drug Discovery

This compound is the direct precursor for constructing the 4,4-disubstituted piperidine core found in lead clinical candidates for HIV-1 entry inhibition. The specific scaffold has been optimized by GlaxoSmithKline to achieve high antiviral potency (pM IC50) against CCR5-tropic HIV-1 strains, while engineering an improved hERG safety profile over earlier chemotypes. Its use is mandatory when replicating the published SAR from the pioneering 2011 J. Med. Chem. study [1].

Diversifiable Building Block for CNS and NK-1 Receptor Pharmacological Tool Synthesis

The Boc-protected 4-phenyl-4-acetic acid piperidine scaffold is a privileged structure for synthesizing ligands that target Class A GPCRs, including Neurokinin-1 (NK-1) and other neurotransmitter receptors. The patent literature (WO2004/005256 A2) demonstrates its utility in generating compounds with potential anxiolytic and antidepressant activity [2]. Its value lies in the ability to independently derivatize the Boc-protected amine, the phenyl ring, and the acetic acid side chain, enabling rapid library synthesis for CNS drug targets.

Parent Probe for Fluorinated Analog SAR in hERG and PK Optimization

A key challenge in CCR5 antagonist development is balancing antiviral potency with hERG channel liability and metabolic stability. The target compound 644982-20-7 provides the unsubstituted phenyl scaffold that serves as the biological reference point. By procuring this parent compound alongside its 4-fluorophenyl analog (CAS 644981-80-6) , medicinal chemistry teams can systematically introduce electron-withdrawing substituents to modulate pKa of the basic amine, microsomal clearance, and off-target hERG activity, a strategy explicitly used to transition leads 1 and 2 into druglike molecules [1].

Reproducible and High-Purity Synthesis of Pharmaceutical Reference Standards

Given its direct link to advanced pharmaceutical candidates, 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid sourced at high commercial purity (98% from Leyan or 95% from AKSci ) can be employed as a reference standard or high-quality starting material for the cGMP synthesis of late-stage pharmaceutical intermediates. The stringent quality management (ISO certification, batch-specific CoA) offered by established vendors is a critical factor for chemistry, manufacturing, and controls (CMC) processes in early-phase drug development.

Quote Request

Request a Quote for 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.